Cas no 2228575-93-5 (3-2-(aminooxy)ethyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

3-2-(Aminooxy)ethyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione is a specialized sulfone derivative featuring a reactive aminooxyethyl functional group. This compound is particularly valuable in organic synthesis and bioconjugation applications due to its ability to form stable oxime linkages with carbonyl-containing molecules. The thiolane-1,1-dione core provides enhanced stability, while the dimethyl substitution minimizes steric hindrance, improving reactivity. Its unique structure makes it suitable for selective modifications of biomolecules, such as proteins and peptides, under mild conditions. The product’s high purity and well-defined reactivity profile ensure reproducibility in complex chemical transformations, making it a reliable choice for researchers in medicinal chemistry and materials science.
3-2-(aminooxy)ethyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione structure
2228575-93-5 structure
商品名:3-2-(aminooxy)ethyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione
CAS番号:2228575-93-5
MF:C8H17NO3S
メガワット:207.290481328964
CID:5943452
PubChem ID:165641301

3-2-(aminooxy)ethyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione 化学的及び物理的性質

名前と識別子

    • 3-2-(aminooxy)ethyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione
    • 3-[2-(aminooxy)ethyl]-2,2-dimethyl-1lambda6-thiolane-1,1-dione
    • 2228575-93-5
    • EN300-2006793
    • インチ: 1S/C8H17NO3S/c1-8(2)7(3-5-12-9)4-6-13(8,10)11/h7H,3-6,9H2,1-2H3
    • InChIKey: WKRZWRFJAYMOKI-UHFFFAOYSA-N
    • ほほえんだ: S1(CCC(CCON)C1(C)C)(=O)=O

計算された属性

  • せいみつぶんしりょう: 207.09291458g/mol
  • どういたいしつりょう: 207.09291458g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 266
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.1
  • トポロジー分子極性表面積: 77.8Ų

3-2-(aminooxy)ethyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-2006793-0.5g
3-[2-(aminooxy)ethyl]-2,2-dimethyl-1lambda6-thiolane-1,1-dione
2228575-93-5
0.5g
$1509.0 2023-09-16
Enamine
EN300-2006793-2.5g
3-[2-(aminooxy)ethyl]-2,2-dimethyl-1lambda6-thiolane-1,1-dione
2228575-93-5
2.5g
$3080.0 2023-09-16
Enamine
EN300-2006793-0.05g
3-[2-(aminooxy)ethyl]-2,2-dimethyl-1lambda6-thiolane-1,1-dione
2228575-93-5
0.05g
$1320.0 2023-09-16
Enamine
EN300-2006793-5g
3-[2-(aminooxy)ethyl]-2,2-dimethyl-1lambda6-thiolane-1,1-dione
2228575-93-5
5g
$4557.0 2023-09-16
Enamine
EN300-2006793-0.25g
3-[2-(aminooxy)ethyl]-2,2-dimethyl-1lambda6-thiolane-1,1-dione
2228575-93-5
0.25g
$1447.0 2023-09-16
Enamine
EN300-2006793-1.0g
3-[2-(aminooxy)ethyl]-2,2-dimethyl-1lambda6-thiolane-1,1-dione
2228575-93-5
1g
$1572.0 2023-06-02
Enamine
EN300-2006793-5.0g
3-[2-(aminooxy)ethyl]-2,2-dimethyl-1lambda6-thiolane-1,1-dione
2228575-93-5
5g
$4557.0 2023-06-02
Enamine
EN300-2006793-0.1g
3-[2-(aminooxy)ethyl]-2,2-dimethyl-1lambda6-thiolane-1,1-dione
2228575-93-5
0.1g
$1384.0 2023-09-16
Enamine
EN300-2006793-10.0g
3-[2-(aminooxy)ethyl]-2,2-dimethyl-1lambda6-thiolane-1,1-dione
2228575-93-5
10g
$6758.0 2023-06-02
Enamine
EN300-2006793-10g
3-[2-(aminooxy)ethyl]-2,2-dimethyl-1lambda6-thiolane-1,1-dione
2228575-93-5
10g
$6758.0 2023-09-16

3-2-(aminooxy)ethyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione 関連文献

3-2-(aminooxy)ethyl-2,2-dimethyl-1lambda6-thiolane-1,1-dioneに関する追加情報

Introduction to 3-2-(aminooxy)ethyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione (CAS No: 2228575-93-5)

3-2-(aminooxy)ethyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione (CAS No: 2228575-93-5) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique thiolane core and functionalized side chains, exhibits remarkable potential in the development of novel therapeutic agents and biochemical catalysts. The structural motif of 3-2-(aminooxy)ethyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione combines a rigid thiolane ring with an amine oxide moiety, making it a versatile scaffold for medicinal chemistry applications.

The thiolane ring is a key structural feature that imparts distinct chemical properties to this molecule. Thiolanes are known for their stability and ability to participate in various organic transformations, including nucleophilic substitution and ring-opening reactions. These characteristics make 3-2-(aminooxy)ethyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione a valuable intermediate in the synthesis of more complex molecules. Additionally, the presence of an amine oxide group enhances its reactivity and allows for further functionalization, enabling the creation of derivatives with tailored biological activities.

In recent years, there has been growing interest in the use of thiolane derivatives in drug discovery due to their ability to interact with biological targets in unique ways. For instance, studies have shown that thiolane-based compounds can exhibit inhibitory effects on certain enzymes and receptors, making them promising candidates for treating various diseases. The aminooxy group in 3-2-(aminooxy)ethyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione further enhances its potential as a pharmacophore by allowing for hydrogen bonding interactions with biological targets. This dual functionality makes it an attractive molecule for designing drugs that require precise molecular recognition.

One of the most compelling aspects of 3-2-(aminooxy)ethyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione is its role as a building block in the synthesis of more complex therapeutic agents. Researchers have leveraged its structural flexibility to develop novel compounds with improved pharmacokinetic properties and reduced toxicity. For example, recent studies have demonstrated that derivatives of this compound can be effective in targeting specific pathways involved in inflammation and cancer progression. The ability to modify both the thiolane ring and the amine oxide moiety provides chemists with a high degree of control over the final properties of the resulting molecules.

The chemical reactivity of 3-2-(aminooxy)ethyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione also makes it a valuable tool in synthetic chemistry. The thiolane ring can undergo various transformations under different conditions, allowing for the introduction of additional functional groups or the modification of existing ones. This versatility is particularly useful in the development of multi-step synthetic routes that lead to complex drug molecules. Furthermore, the amine oxide group can be converted into other functional moieties through oxidation or reduction reactions, expanding the range of possible derivatives.

From a biological perspective, 3-2-(aminooxy)ethyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione has shown promise in preclinical studies as a potential therapeutic agent. Its ability to interact with biological targets suggests that it could be used to develop drugs that treat a wide range of diseases. For instance, preliminary research indicates that derivatives of this compound may have anti-inflammatory and anti-cancer properties by modulating key signaling pathways. These findings highlight the importance of continued research into thiolane-based compounds and their potential applications in medicine.

The synthesis of 3-2-(aminooxy)ethyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione is another area where significant advancements have been made. Modern synthetic methodologies have enabled chemists to produce this compound with high yield and purity, facilitating its use in both academic research and industrial applications. Techniques such as transition metal-catalyzed reactions and organometallic chemistry have been particularly useful in constructing the complex framework of this molecule. These advances underscore the growing sophistication of synthetic chemistry and its impact on drug development.

The future prospects for 3-2-(aminooxy)ethyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione are bright given its unique structural features and biological potential. As research continues to uncover new applications for thiolane derivatives, this compound is likely to play an increasingly important role in pharmaceutical chemistry. Its versatility as a building block and its ability to interact with biological targets make it a valuable asset in the quest for novel therapeutic agents. By leveraging its chemical reactivity and biological properties, scientists are poised to develop innovative treatments for a variety of diseases.

おすすめ記事

推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd